![molecular formula C11H12Cl2N2S B4646489 N-(3,5-dichlorophenyl)-1-pyrrolidinecarbothioamide](/img/structure/B4646489.png)
N-(3,5-dichlorophenyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(3,5-dichlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DCTA belongs to the class of thioamides and has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of DCTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, DCTA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, DCTA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DCTA has been shown to have various biochemical and physiological effects. In cancer cells, DCTA has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth. Additionally, DCTA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, DCTA has been shown to improve cognitive function by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DCTA has several advantages for lab experiments, including its high purity and stability. Additionally, DCTA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DCTA in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on DCTA. One area of interest is the development of DCTA-based therapies for cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of DCTA and its potential therapeutic applications in neurological disorders. Finally, the development of new synthesis methods for DCTA may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, DCTA is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DCTA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The synthesis of DCTA involves the reaction of 3,5-dichlorophenyl isothiocyanate with pyrrolidine in the presence of a base. The mechanism of action of DCTA involves the inhibition of various enzymes and signaling pathways. DCTA has several advantages for lab experiments, including its high purity and stability, but also has potential limitations due to its toxicity. Future research on DCTA may lead to the development of new therapies for various diseases.
Scientific Research Applications
DCTA has been studied for its potential therapeutic applications in various diseases. In cancer research, DCTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, DCTA has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. In neurological research, DCTA has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)pyrrolidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2S/c12-8-5-9(13)7-10(6-8)14-11(16)15-3-1-2-4-15/h5-7H,1-4H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTMQQSUVNBBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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